ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate

Physical Organic Chemistry Process Development Purification

Halogenated pyrazole building blocks are not interchangeable in cross-coupling. The 3-iodo derivative (CAS 799835-39-5) offers superior leaving-group ability for Sonogashira couplings and SNAr displacements, where bromo/chloro analogs underperform. • 94.5% hydrolysis yield to the carboxylic acid enables efficient parallel synthesis • Iodo-specific reactivity critical for terminal alkyne installation & click chemistry • Direct match to patent-protected SDHI fungicide scaffolds preserves IP value. Purity: 98%. Storage: 4°C, protect from light.

Molecular Formula C7H9IN2O2
Molecular Weight 280.065
CAS No. 799835-39-5
Cat. No. B2482505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate
CAS799835-39-5
Molecular FormulaC7H9IN2O2
Molecular Weight280.065
Structural Identifiers
SMILESCCOC(=O)C1=CN(N=C1I)C
InChIInChI=1S/C7H9IN2O2/c1-3-12-7(11)5-4-10(2)9-6(5)8/h4H,3H2,1-2H3
InChIKeyVKQPNWRQKHYCFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-Iodo-1-Methyl-1H-Pyrazole-4-Carboxylate Specifications & Characterization


Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate (CAS 799835-39-5) is a heterocyclic pyrazole building block featuring a reactive iodine atom at the 3-position and a carboxylate ester at the 4-position. Commercial sourcing reports a purity of 97–98% , with a predicted boiling point of 307.0±22.0 °C and a density of 1.84±0.1 g/cm³ . This iodo-substituted pyrazole core serves as a key intermediate in medicinal chemistry and agrochemical synthesis, enabling diverse downstream transformations via cross-coupling and hydrolysis.

I

Iodo cross-coupling building block

Supports Sonogashira coupling and SNAr displacement workflows for pyrazole C3 functionalization

E

Ester hydrolysis entry point

Reported high-yielding conversion to 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid for amide library synthesis

A

Agrochemical and medchem scaffold

Reported as precursor to iodopyrazolylcarboxanilides in patent literature; supports fungicide discovery research

Ethyl 3-Iodo-1-Methyl-1H-Pyrazole-4-Carboxylate: Substitution Risks


The 3‑iodo, 3‑bromo, and 3‑chloro analogs of ethyl 1‑methyl‑1H‑pyrazole‑4‑carboxylate are not interchangeable in cross‑coupling and functional group interconversion strategies. The iodine atom exhibits distinct reactivity profiles that critically influence reaction outcomes. Direct comparative studies of halogenated pyrazoles in Suzuki–Miyaura couplings reveal that iodo derivatives are more prone to dehalogenation side reactions than their bromo or chloro counterparts [1]. Conversely, the iodo substituent is often preferred in Sonogashira couplings and in SNAr displacements due to its superior leaving group ability. Procurement decisions must therefore be anchored in the specific synthetic sequence: substituting the 3‑iodo derivative with a 3‑bromo analog may drastically alter yield, selectivity, and the feasibility of subsequent transformations.

Target: 3-Iodo

Preferred for Sonogashira coupling and SNAr due to superior leaving group ability; may exhibit dehalogenation in Suzuki couplings

Density ~1.84 g/cm³; bp ~307 °C

Alternative: 3-Bromo / 3-Chloro

More efficient in Suzuki–Miyaura couplings with reduced dehalogenation risk; less reactive in Sonogashira and SNAr pathways

Bromo density ~1.58 g/cm³; bp ~291 °C

Halogen identity may alter yield, selectivity, and downstream transformation feasibility. Anchor procurement to the specific synthetic sequence.

Ethyl 3-Iodo-1-Methyl-1H-Pyrazole-4-Carboxylate vs. Closest Analogs


Physicochemical Properties: Iodo vs. Bromo

The 3‑iodo derivative exhibits higher predicted density (1.84 g/cm³) and boiling point (307.0 °C) compared to the 3‑bromo analog (density 1.58 g/cm³, boiling point 290.7 °C) . These differences directly impact chromatographic behavior, recrystallization solvent selection, and distillation feasibility during purification.

Iodo vs. Bromo Physicochemical Profile
Head-to-head
Density: 1.84 vs. 1.58 g/cm³ (+16%); Boiling point: 307 vs. 291 °C
Impacts chromatographic behavior and recrystallization solvent selection
Predicted by ACD/Labs Percepta Platform
Physical Organic Chemistry Process Development Purification

Hydrolysis to 3-Iodo-1-Methyl-1H-Pyrazole-4-Carboxylic Acid

The ethyl ester is efficiently converted to the corresponding carboxylic acid (CAS 799835-40-8) under mild basic conditions, delivering an isolated yield of 94.5% . The carboxylic acid serves as a versatile handle for amide coupling and further functionalization.

Hydrolysis to Carboxylic Acid
Reported
94.5% isolated yield
Supports reliable entry into pyrazole-4-carboxylic acid derivative libraries
NaOH in MeOH/H2O, 50 °C, 1 h
Medicinal Chemistry Agrochemical Synthesis Carboxylic Acid Derivatives

Iodopyrazole Reactivity in Suzuki Coupling

A systematic study of halogenated aminopyrazoles demonstrates that iodopyrazoles are less efficient than bromo or chloro analogs in Suzuki–Miyaura reactions due to a higher propensity for dehalogenation [1]. This class-level inference suggests that the iodo compound may be less suitable for certain Suzuki couplings, guiding users toward alternative transformations (e.g., Sonogashira) where the iodo group is advantageous.

Suzuki Coupling Reactivity
Class-level
Iodopyrazoles show reduced yields vs. Br/Cl due to dehalogenation
Supports coupling-strategy selection review; Sonogashira may be preferred
Pd-catalyzed Suzuki–Miyaura; class-level inference from aminopyrazole study
Cross-Coupling Medicinal Chemistry Reaction Optimization

Fungicidal Iodopyrazolylcarboxanilide Synthesis

Patents disclose the utility of the 3‑iodo‑1‑methyl‑1H‑pyrazole‑4‑carboxylic acid scaffold (derived from the title ester) in the preparation of iodopyrazolylcarboxanilides, a class of compounds with fungicidal activity [1]. While specific MIC or EC₅₀ values for the ester itself are not provided, the documented use of the core structure in bioactive molecules validates the compound's relevance in agrochemical research.

Fungicidal Carboxanilide Precursor
Supporting evidence
Iodopyrazolylcarboxanilide synthesis documented in patent literature
Supports agrochemical scaffold screening context
No MIC/EC50 data for the ester itself; scaffold-level patent disclosure
Agrochemicals Fungicides Carboxanilides

Ethyl 3-Iodo-1-Methyl-1H-Pyrazole-4-Carboxylate Use Cases


Hydrolysis to Pyrazole Carboxylic Acid Libraries

The 94.5% yield hydrolysis of ethyl 3‑iodo‑1‑methyl‑1H‑pyrazole‑4‑carboxylate to 3‑iodo‑1‑methyl‑1H‑pyrazole‑4‑carboxylic acid provides a robust entry point for constructing diverse amide, ester, and heterocyclic libraries. This high-yielding step is critical for maintaining material throughput in parallel synthesis and medicinal chemistry campaigns targeting kinases, GPCRs, or epigenetic enzymes where the pyrazole‑4‑carboxylic acid is a privileged scaffold.

Sonogashira Coupling for Alkynyl-Pyrazoles

While the iodo group may be suboptimal for certain Suzuki couplings [1], it is highly reactive in Sonogashira couplings. This enables the installation of terminal alkynes at the 3‑position of the pyrazole ring, generating alkynyl‑pyrazole derivatives valuable for 'click' chemistry, bioconjugation, and the exploration of novel chemical space in probe discovery.

Fungicidal Iodopyrazolylcarboxanilide Precursor

Agrochemical research programs focused on succinate dehydrogenase inhibitors (SDHIs) or novel carboxanilide fungicides will find the iodo ester essential. The patent literature explicitly links the 3‑iodo‑1‑methyl‑1H‑pyrazole‑4‑carbonyl core to fungicidal activity [2]. Procuring the iodo ester, rather than the bromo or chloro analog, ensures fidelity to the patented scaffold and may preserve intellectual property value.

Application
Selection Property
Validation Focus
Pyrazole carboxylic acid library synthesis
Ester hydrolysis efficiency
Carboxylic acid derivative verification and amide coupling yield
Alkynyl-pyrazole probe discovery
Iodo Sonogashira reactivity profile
Alkyne installation confirmation and click-chemistry compatibility
Agrochemical carboxanilide research
Iodo scaffold fidelity
Patent-aligned structure confirmation and bioactivity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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